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Introduction: IMM-01 is a novel recombinant SIRPa-Fc fusion protein that targets the
CD47/SIRPa checkpoint pathway, a key regulator of the innate immune response.[1]
Overexpression of CD47 on cancer cells allows them to evade phagocytosis by macrophages
through interaction with SIRPa.[2] IMM-01 is designed to block this "don't eat me" signal, while
its Fc domain simultaneously activates an "eat me" signal, leading to a dual mechanism of anti-
tumor activity.[3] This guide provides a comprehensive overview of the early research findings
for IMM-01 in hematological malignancies, focusing on its mechanism of action, preclinical
data, and clinical trial results.

Mechanism of Action

IMM-01 is a SIRPa-Fc fusion protein that competitively binds to CD47 on tumor cells, thereby
preventing its interaction with SIRPa on macrophages.[1] This disruption of the CD47-SIRPa
axis removes the inhibitory "don't eat me" signal.[3] Concurrently, the human IgG1 Fc portion of
IMM-01 engages with Fcy receptors on macrophages, initiating a potent "eat me" signal that
triggers antibody-dependent cellular phagocytosis (ADCP).[3] Preclinical studies have shown
that IMM-01 induces strong ADCP and moderate antibody-dependent cell-mediated cytotoxicity
(ADCC), but not complement-dependent cytotoxicity (CDC).[4] The proposed anti-tumor activity
of IMM-01 involves three potential mechanisms: direct activation of macrophages to
phagocytose tumor cells, subsequent antigen presentation by macrophages to activate T-cells,
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and the conversion of "cold" tumors into "hot" tumors through the secretion of cytokines and

chemokines that increase immune cell infiltration.[4][5]

Caption: IMM-01's dual mechanism of action.

Preclinical Data

Preclinical evaluation of IMM-01 has demonstrated its high binding affinity to CD47 and potent

in vitro anti-tumor activity.

Cell Lines/Assay

Parameter Value o
Conditions
Binding Affinity (EC50) 0.4967 nM In vitro binding assay.[1]
ADCP Induction (EC50) 0.1389 nM Jurkat-CSR cells.[5]
ADCC Activity Moderate Maximum levels at 5 nM.[5]
CDC Activity Not Induced [5]
Raji, Daudi, SU-DHL-10,
Cell Line Binding Strong Jurkat, HL60, MV-4-11, Reh,
and others.[5]
Red Blood Cell Binding None [5]

IMM-01 has shown robust anti-tumor activity as a monotherapy in various mouse xenograft

models of hematological malignancies.

Mouse Model

Tumor Type

Outcome

HL-60 CB17-SCID

Acute Myeloid Leukemia

Strong in vivo anti-tumor

activity.[3]

Daudi CB17-SCID

Burkitt's Lymphoma

Strong in vivo anti-tumor

activity.[3]

Raji CB17-SCID

Burkitt's Lymphoma

Strong in vivo anti-tumor

activity.[3]
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Experimental Protocols

To determine the binding affinity of IMM-01 to CD47, an in vitro binding assay was performed.
The specific protocol is not detailed in the provided search results, but a general workflow can

be inferred.
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In Vitro Binding Assay Workflow

Coat plate with
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secondary antibody

Incubate

Y

Wash to remove
unbound secondary Ab

Add substrate
(e.g., TMB)

Incubate for
color development

Add stop solution

Read absorbance
at 450 nm

Calculate EC50

Click to download full resolution via product page

Caption: A generalized workflow for an in vitro binding assay.
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The antibody-dependent cellular phagocytosis (ADCP) assay was performed using flow
cytometry to evaluate the phagocytic activity induced by IMM-01.[3]

ADCP Assay Workflow

Label tumor cells with Isolate and prepare
a fluorescent dye (e.g., CFSE) macrophages

Co-culture labeled tumor cells,
macrophages, and varying
concentrations of IMM-01

Incubate to allow
phagocytosis

Stain macrophages with
a fluorescently labeled
anti-macrophage antibody
(e.g., anti-CD11b)

Acquire and analyze
samples by flow cytometry

Quantify percentage of
double-positive cells
(macrophages that have
engulfed tumor cells)
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Caption: A generalized workflow for an ADCP assay.

Clinical Research Findings

A first-in-human, Phase | dose-escalation study (ChiCTR1900024904) evaluated the safety,
tolerability, and preliminary efficacy of IMM-01 monotherapy in patients with relapsed or
refractory lymphoma.[6][7]

Study Design:

Design: Accelerated titration followed by a standard 3+3 dose escalation.[8]

e Population: Patients with relapsed or refractory lymphoma who had failed standard
therapies.[6]

e Dose Levels: 0.003, 0.01, 0.05, 0.15, 0.5, 1.0, 1.5, and 2.0 mg/kg.[6][7]

e Regimen: Intravenous administration once weekly for 4 weeks, followed by a 1-week rest in
a 5-week cycle.[8]

Key Findings:

o Safety: IMM-01 was generally well-tolerated up to a dose of 2.0 mg/kg, with no dose-limiting
toxicities observed up to 1.0 mg/kg.[6][8] A key advantage noted was the weak binding to
human erythrocytes, avoiding severe hemolysis and the need for a priming dose.[6][8] The
most common treatment-related adverse events included thrombocytopenia, neutropenia,
pyrexia, and anemia.[6]

o Efficacy: As of February 2021, with 14 patients enrolled, one patient with follicular lymphoma
(FL) achieved a complete response (CR), and patients with Hodgkin lymphoma (HL) and
angioimmunoblastic T-cell ymphoma (AITL) showed stable disease with tumor shrinkage.[6]
In a later update with 26 evaluable patients, the disease control rate (DCR) was 57.7%.[8]
One CR was observed in a patient with FL, and two partial responses (PRs) were seen in
patients with classical HL and AITL.[8] The development of IMM-01 as a monotherapy was
discontinued to focus on combination therapies.[9]
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Efficacy Endpoint Result (N=26)

Overall Response Rate (ORR) Not explicitly stated, but CR+PR = 3/26 (11.5%)
Complete Response (CR) 1 (Follicular Lymphoma)

Partial Response (PR) 2 (Classical Hodgkin Lymphoma, AITL)
Disease Control Rate (DCR) 57.7% (15/26)

An open-label, multi-center, Phase Il study (NCT05140811) is evaluating the safety and
efficacy of IMM-01 in combination with azacitidine (AZA) as a first-line treatment for patients
with untreated higher-risk MDS.[10]

Study Design:

o Population: Adults with intermediate to very high-risk MDS (IPSS-R score >3.5) not eligible
for stem cell transplant or intensive chemotherapy.[10]

e Regimen: IMM-01 2.0 mg/kg/week intravenously plus AZA 75 mg/m?2 subcutaneously on
days 1-7 of a 28-day cycle.[10]

Key Findings (as of Dec 22, 2023):

o Efficacy (N=51 evaluable): The combination showed promising efficacy.[10]

o

Overall Response Rate (ORR): 64.7%

[¢]

Complete Response (CR): 29.4%

[¢]

Marrow CR (mCR) with Hematologic Improvement (HI): 15.7%

[e]

Median Time to Response (TTR): 1.9 months

o

Median Duration of Response (DoR): Not Reached

o Safety: The combination was well-tolerated. The most common grade >3 treatment-related
adverse events were hematological, including leukopenia, thrombocytopenia, and
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neutropenia. Importantly, grade >3 hemolysis was rare (1.8%) without the use of a priming
dose.[10]

Efficacy Endpoint Result (N=51)
Overall Response Rate (ORR) 64.7%
Complete Response (CR) 29.4%

Marrow CR with HI 15.7%

HI only 5.9%

Marrow CR only 13.7%

Median Time to Response 1.9 months
Median Duration of Response Not Reached

An open-label, multi-center, Phase Il study (IMM01-04, NCT05833984) is evaluating IMM-01 in
combination with the anti-PD-1 antibody tislelizumab in patients with relapsed/refractory cHL
who have failed prior anti-PD-1 treatment.[11]

Study Design:
» Population: Patients with relapsed/refractory cHL who have failed prior anti-PD-1 therapy.[11]

* Regimen: IMM-01 2.0 mg/kg intravenously weekly, plus tislelizumab 200 mg intravenously
every 3 weeks.[12]

Key Findings (as of Dec 28, 2023):

o Efficacy (N=32 evaluable): The combination demonstrated a robust anti-tumor effect.[11]

[¢]

Overall Response Rate (ORR): 65.6%

o

Complete Response (CR) Rate: 18.8%

o

Disease Control Rate (DCR): 93.8%
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o Median Duration of Response (DoR): Not Reached

o Safety: The combination had a well-tolerated safety profile.[11] The most frequent grade >3
treatment-related adverse events were decreased lymphocyte, white blood cell, platelet, and
neutrophil counts.[11] No hemolytic anemia or hemolysis was reported.[11]

Efficacy Endpoint Result (N=32)

Overall Response Rate (ORR) 65.6%

Complete Response (CR) Rate 18.8%

Disease Control Rate (DCR) 93.8%

Median Time to Response 1.6 months

Median Duration of Response Not Reached
Conclusion

Early research on IMM-01 in hematological malignancies is promising. Its dual mechanism of
action, targeting both innate and adaptive immunity, has translated from potent preclinical
activity to encouraging clinical efficacy, particularly in combination therapies for MDS and cHL.
The favorable safety profile, notably the lack of significant hemolysis, distinguishes it from
some other CD47-targeting agents. Ongoing and future studies will further delineate the role of
IMM-01 in the treatment landscape for hematological cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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